Chloromethyl hydrogen carbonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl hydrogen carbonate can be synthesized through the reaction of chloromethyl chloroformate with methanol. The reaction typically occurs under mild conditions and can be catalyzed by various Lewis acids such as zinc chloride or aluminum chloride . Another method involves the reaction of chloromethyl methyl ether with carbon dioxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl hydrogen carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed to produce methanol and carbon dioxide.
Oxidation and Reduction: It can undergo oxidation to form carbonates and reduction to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Catalysts: Lewis acids like zinc chloride and aluminum chloride.
Solvents: Dichloromethane, acetonitrile, and methanol.
Major Products Formed
The major products formed from these reactions include substituted carbonates, methanol, and carbon dioxide .
Scientific Research Applications
Chloromethyl hydrogen carbonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of chloromethyl hydrogen carbonate involves the formation of a chloromethyl cation, which is highly reactive and can undergo various chemical transformations. The molecular targets and pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl ether: Similar in structure but more reactive due to the presence of an ether group.
Chloromethyl chloroformate: Used in similar synthetic applications but has different reactivity due to the presence of a chloroformate group.
Uniqueness
Chloromethyl hydrogen carbonate is unique due to its balanced reactivity, making it suitable for a wide range of applications in organic synthesis. Its ability to undergo various chemical reactions under mild conditions makes it a valuable intermediate in both research and industrial settings .
Properties
IUPAC Name |
chloromethyl hydrogen carbonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO3/c3-1-6-2(4)5/h1H2,(H,4,5) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXKRQZNBPENEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901262616 | |
Record name | Methanol, 1-chloro-, 1-(hydrogen carbonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901262616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143588-02-7 | |
Record name | Methanol, 1-chloro-, 1-(hydrogen carbonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143588-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanol, 1-chloro-, 1-(hydrogen carbonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901262616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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